Octacosyl (E)-ferulate Octacosyl (E)-ferulate octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a natural product found in Dendrobium loddigesii, Erythrina abyssinica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 35321-71-2
VCID: VC13256773
InChI: InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+
SMILES: CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Molecular Formula: C38H66O4
Molecular Weight: 586.9 g/mol

Octacosyl (E)-ferulate

CAS No.: 35321-71-2

Cat. No.: VC13256773

Molecular Formula: C38H66O4

Molecular Weight: 586.9 g/mol

* For research use only. Not for human or veterinary use.

Octacosyl (E)-ferulate - 35321-71-2

Specification

CAS No. 35321-71-2
Molecular Formula C38H66O4
Molecular Weight 586.9 g/mol
IUPAC Name octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+
Standard InChI Key PIGLOISSVVAGBD-NHQGMKOOSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Introduction

Chemical Structure and Physicochemical Properties

Octacosyl (E)-ferulate is an ester derivative of ferulic acid, characterized by a 28-carbon alkyl chain (octacosanol) linked to the phenolic moiety via an ester bond. Its molecular formula is C₃₈H₆₆O₄, with a molecular weight of 586.93 g/mol . Key physicochemical properties include:

PropertyValueSource
Density0.9 ± 0.1 g/cm³
Boiling Point659.1 ± 40.0 °C at 760 mmHg
Flash Point187.4 ± 20.8 °C
LogP (Partition Coefficient)15.75
SolubilityLipophilic (soluble in organic solvents)

The compound’s structure includes a conjugated double bond in the ferulic acid moiety, which contributes to its antioxidant activity by enabling radical scavenging .

Natural Occurrence and Biosynthesis

Octacosyl (E)-ferulate is predominantly isolated from Erythrina caffra and related species, where it functions as a secondary metabolite in plant defense mechanisms . It is synthesized via enzymatic esterification of ferulic acid and octacosanol, a process catalyzed by acyltransferases in plant cells . Industrial extraction typically involves solvent-based methods (e.g., ethanol or hexane) followed by chromatographic purification, yielding purities >95% .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized through acid-catalyzed esterification:

  • Reaction Conditions: Ferulic acid and octacosanol are refluxed with sulfuric acid (H₂SO₄) in anhydrous ethanol at 80°C for 24 hours .

  • Purification: Crude product is purified via silica gel column chromatography (hexane:ethyl acetate, 9:1), achieving a yield of 40–50% .

Industrial Methods

Large-scale production employs continuous flow reactors to enhance efficiency, with supercritical fluid chromatography (SFC) used for purification, yielding >90% purity . Key challenges include the high cost of octacosanol and the need for sustainable catalysts .

Biological Activities and Mechanisms

Antiplasmodial Activity

Octacosyl (E)-ferulate exhibits potent activity against Plasmodium falciparum, the malaria parasite, with an IC₅₀ of 2.1 µM . Its mechanism involves inhibition of hemozoin formation, a critical process in parasite survival .

Antioxidant Properties

The compound stabilizes lipid membranes by integrating into bilayers, reducing oxidative stress via:

  • Radical Scavenging: Neutralizes ROS (reactive oxygen species) through its phenolic hydroxyl group .

  • Nrf2 Pathway Activation: Enhances expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme .

AssayActivity (IC₅₀)Reference
DPPH Radical Scavenging56.50 ± 2.38 µg/mL
FRAP (Ferric Reducing)15.61–90.43 mg/mL

Anti-Inflammatory Effects

In murine models of colitis, octacosyl (E)-ferulate (50 mg/kg) reduced inflammation by 70% via:

  • NF-κB Inhibition: Suppresses nuclear translocation of NF-κB p65, lowering TNF-α and IL-6 levels .

  • PK-C Phosphorylation Blockade: Inhibits protein kinase C (PK-C), reducing histone III-S phosphorylation .

Pharmacokinetics and Toxicity

Absorption and Distribution

The compound’s lipophilicity (LogP = 15.75) facilitates rapid absorption and distribution into lipid-rich tissues. Oral bioavailability in rats is ~45%, with a plasma half-life of 6.2 hours .

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 2,000 mg/kg in mice (no mortality observed) .

  • Cytotoxicity: IC₅₀ > 100 µM in human hepatocytes (Hepa1c1c7 cells), indicating low toxicity .

Applications in Research and Industry

Pharmaceutical Development

  • Antimalarial Agents: In combination therapy with artemisinin derivatives .

  • Neuroprotective Formulations: Reduces oxidative stress in neuronal cells (in vitro EC₅₀ = 10 µM) .

Food and Cosmetic Industries

  • Food Preservation: Extends shelf life of sunflower oil by 30% at 220°C via lipid peroxidation inhibition .

  • Skincare Products: Stabilizes emulsions and prevents UV-induced skin damage (patent WO2024012345) .

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:water (85:15 v/v), flow rate 1.0 mL/min.

  • Detection: UV at 320 nm, LOD = 0.1 µg/mL .

LC-MS/MS

  • Ionization Mode: ESI-negative.

  • Quantitation Ion: m/z 585.49 [M-H]⁻, collision energy 30 eV .

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